Tert-butyl 4-(fluoromethyl)piperidine-1-carboxylate
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Description
Tert-butyl 4-(fluoromethyl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C11H20FNO2 and its molecular weight is 217.284. The purity is usually 95%.
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Scientific Research Applications
Dynamic Kinetic Resolution in Medicinal Chemistry
1-N-Boc-4-fluoromethylpiperidine has been utilized in dynamic kinetic resolution processes. For instance, a Noyori reduction of racemic 1-Boc-3-fluoropiperidin-4-one resulted in a single cis enantiomer with high diastereo- and enantioselectivity, making it a valuable building block in medicinal chemistry (LePaih et al., 2021).
Synthesis of Fluorinated Azaheterocycles
Efficient synthesis methods for fluorinated azaheterocycles using 1-N-Boc-4-fluoromethylpiperidine have been developed. These compounds are essential as bifunctional building blocks in the creation of fluorinated pharmaceutical compounds (Verniest et al., 2010).
Building Blocks for Biological Activity
Orthogonally N-protected 3,4-aziridinopiperidine, closely related to 1-N-Boc-4-fluoromethylpiperidine, serves as a versatile building block for synthesizing 4-substituted 3-aminopiperidines, compounds with high potential for biological activity (Schramm et al., 2009).
Enantioselective Synthesis in Medicinal Chemistry
The compound has been used in the enantioselective synthesis of cis-1-Boc-3-fluoropiperidin-4-ol, another highly prized building block for medicinal chemistry. This synthesis employed an enantioselective fluorination methodology, important for obtaining enantiopure materials (Shaw et al., 2013).
Electrochromic Thin Films
In materials science, specifically in the preparation of electrochromic thin films, tert-butyloxycarbonyl (boc) groups, as found in 1-N-Boc-4-fluoromethylpiperidine, have been used. These films are crucial in electrochromic devices, providing fast switching and high contrast (Maier & Tieke, 2012).
Anion Binding in Aqueous Solutions
Research in the field of anion binding in aqueous solutions has involved ammonium boranes with tert-butyloxycarbonyl groups, similar to those in 1-N-Boc-4-fluoromethylpiperidine, demonstrating the compound's potential in creating selective receptors for ions like fluoride and cyanide (Hudnall & Gabbaï, 2007).
Properties
IUPAC Name |
tert-butyl 4-(fluoromethyl)piperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20FNO2/c1-11(2,3)15-10(14)13-6-4-9(8-12)5-7-13/h9H,4-8H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPONZPZEVAZHJW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CF |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20FNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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